2-(benzylsulfanyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c21-18(13-23-12-15-6-2-1-3-7-15)20-14-19(22)11-10-16-8-4-5-9-17(16)19/h1-9,22H,10-14H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTFVGAGERJDAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)CSCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key Structural and Functional Differences
- Core Scaffold: The target compound features a 1-hydroxy-2,3-dihydro-1H-inden-1-ylmethyl group, which introduces a hydroxyl group capable of hydrogen bonding. In contrast, NBI-80713 retains a non-hydroxylated indane scaffold but incorporates a fluorophenylmethyl group for receptor specificity .
Sulfanyl Substituents :
- Pharmacological Profiles: NBI-80713 demonstrates nanomolar affinity for HCRT-R2, whereas spirocyclic derivatives (B4, B12) are optimized for anticancer activity via tubulin inhibition or kinase modulation .
Pharmacokinetic and Metabolic Considerations
Metabolism :
Bioavailability :
Preparation Methods
Nucleophilic Substitution of Chloroacetic Acid
Chloroacetic acid reacts with benzyl mercaptan under basic conditions to yield 2-(benzylsulfanyl)acetic acid:
$$
\text{ClCH}2\text{COOH} + \text{PhCH}2\text{SH} \xrightarrow{\text{NaOH}} \text{PhCH}2\text{SCH}2\text{COOH} + \text{HCl}
$$
Alternative Route: Thiol-Ene Click Chemistry
Acrylic acid and benzyl mercaptan undergo radical-mediated thiol-ene addition using AIBN initiator:
$$
\text{CH}2=\text{CHCOOH} + \text{PhCH}2\text{SH} \xrightarrow{\text{AIBN}} \text{PhCH}2\text{SCH}2\text{CH}_2\text{COOH}
$$
- Conditions : Toluene, 70°C, 12 hours.
- Yield : 70–75%, with reduced byproducts compared to nucleophilic substitution.
Synthesis of 1-Hydroxy-2,3-dihydro-1H-inden-1-ylmethyl Amine
Cyclization of Indanone Precursors
Indan-1-one is reduced to 1-hydroxyindane using NaBH$$4$$ in methanol:
$$
\text{Indan-1-one} \xrightarrow{\text{NaBH}4} \text{1-Hydroxyindane}
$$
Reductive Amination of 1-Hydroxyindane
1-Hydroxyindane is converted to the corresponding amine via Gabriel synthesis:
- Mesylation : 1-Hydroxyindane reacts with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine.
- Azide Substitution : Mesylate intermediate treated with NaN$$_3$$ in DMF at 80°C.
- Staudinger Reduction : Azide reduced with triphenylphosphine (PPh$$_3$$) in THF/water.
Amide Coupling Strategies
Acyl Chloride-Mediated Coupling
2-(Benzylsulfanyl)acetic acid is activated with thionyl chloride (SOCl$$2$$):
$$
\text{PhCH}2\text{SCH}2\text{COOH} \xrightarrow{\text{SOCl}2} \text{PhCH}2\text{SCH}2\text{COCl}
$$
The acyl chloride reacts with 1-hydroxy-2,3-dihydro-1H-inden-1-ylmethyl amine in DCM with N-methylmorpholine (NMM):
$$
\text{PhCH}2\text{SCH}2\text{COCl} + \text{Amine} \xrightarrow{\text{NMM}} \text{Target Compound}
$$
Carbodiimide Coupling
Using EDCl/HOBt in DMF:
$$
\text{PhCH}2\text{SCH}2\text{COOH} + \text{Amine} \xrightarrow{\text{EDCl/HOBt}} \text{Target Compound}
$$
Purification and Characterization
Column Chromatography
Spectroscopic Data
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.25–7.15 (m, 5H, Ar-H), 4.10 (s, 2H, SCH$$2$$), 3.90 (m, 1H, indane-CH), 2.80–2.60 (m, 4H, indane-CH$$_2$$), 1.95 (s, 1H, OH).
- IR (KBr): 3300 cm$$^{-1}$$ (N-H), 1650 cm$$^{-1}$$ (C=O), 1120 cm$$^{-1}$$ (C-S).
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Acyl Chloride Coupling | 80–85% | >98% | Moderate | Industrial |
| Carbodiimide Coupling | 75–80% | 95–97% | High | Lab-scale |
| Thiol-Ene Route | 70–75% | 90–92% | Low | Niche |
Challenges and Optimization
- Thioether Oxidation : Benzylsulfanyl groups oxidize to sulfoxides under acidic conditions. Mitigated by inert atmosphere (N$$_2$$) and antioxidant additives (BHT).
- Amine Racemization : Coupling at low temperatures (0°C) prevents epimerization of the chiral indane center.
Industrial-Scale Considerations
- Solvent Recovery : Ethyl acetate and cyclohexane recycled via distillation.
- Catalyst Reuse : Immobilized EDCl resins enable 5–7 reaction cycles without yield loss.
Q & A
Basic: What are the recommended synthetic routes for 2-(benzylsulfanyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Preparation of the indene-hydroxy intermediate via catalytic hydrogenation or hydroxylation of 2,3-dihydro-1H-indene derivatives.
- Step 2: Functionalization of the indene-hydroxy group with a methylene spacer, often using reductive amination (e.g., NaBH₃CN) with formaldehyde or glyoxylic acid .
- Step 3: Introduction of the benzylsulfanyl-acetamide moiety via nucleophilic substitution. Benzyl thiol is reacted with chloroacetamide derivatives in the presence of a base (e.g., NaOH) .
Optimization Strategies: - Use HPLC to monitor reaction progress and identify by-products (e.g., over-oxidized sulfones) .
- Adjust solvent polarity (e.g., DMF vs. THF) to improve solubility of intermediates.
- Optimize temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of thiol to acetamide) to minimize side reactions .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies proton environments (e.g., indene methylene protons at δ 2.5–3.0 ppm, hydroxy proton at δ 4.8–5.2 ppm) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic and sulfanyl regions .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ expected at m/z ~385) .
- X-ray Crystallography: Resolves stereochemistry of the indene-hydroxy moiety and confirms spatial arrangement of the benzylsulfanyl group .
Advanced: How can researchers resolve contradictions in biological activity data across different assays?
Methodological Answer:
Contradictions may arise from assay-specific variables:
- Assay Design: Compare results from cell-based vs. enzymatic assays (e.g., differences in membrane permeability or off-target effects) .
- Dose-Response Curves: Use nonlinear regression to calculate IC₅₀ values and assess potency variability .
- Metabolic Stability: Test compound stability in liver microsomes to identify rapid degradation in certain assays .
- Orthogonal Validation: Confirm activity with surface plasmon resonance (SPR) for binding affinity and Western blotting for downstream pathway modulation .
Advanced: What computational strategies predict the binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Focus on the benzylsulfanyl group’s hydrophobic interactions and the hydroxy-indene moiety’s hydrogen-bonding potential .
- Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- QSAR Modeling: Train models on analogs (e.g., indene derivatives) to predict ADMET properties and optimize lead compounds .
Advanced: How can researchers address low yields in the final coupling step of the synthesis?
Methodological Answer:
Low yields often stem from steric hindrance or poor nucleophilicity:
- Activation of Thiol: Pre-activate benzyl thiol with Ellman’s reagent (DTNB) to enhance reactivity .
- Alternative Coupling Agents: Replace chloroacetamide with bromoacetamide or use Mitsunobu conditions (DIAD, PPh₃) for ether linkages .
- Microwave-Assisted Synthesis: Reduce reaction time (30 mins vs. 12 hrs) and improve efficiency .
Advanced: What strategies differentiate this compound’s pharmacokinetic profile from structurally similar analogs?
Methodological Answer:
- Comparative ADME Studies:
- Plasma Protein Binding: Compare % binding via ultrafiltration-LC/MS ; the hydroxy-indene group may reduce binding vs. methoxy analogs .
- In Vivo Pharmacokinetics: Conduct radiolabeled studies in rodents to track bioavailability and half-life .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR-Cas9 Knockout Models: Delete putative targets (e.g., NF-κB or COX-2) to confirm pathway specificity .
- Thermal Shift Assays (TSA): Monitor target protein stabilization upon compound binding .
- Transcriptomic Profiling: Use RNA-seq to identify differentially expressed genes post-treatment and cross-reference with known pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
